molecular formula C8H3BrClF3O B3289237 2-Bromo-4-(trifluoromethyl)benzoyl chloride CAS No. 85663-09-8

2-Bromo-4-(trifluoromethyl)benzoyl chloride

Cat. No.: B3289237
CAS No.: 85663-09-8
M. Wt: 287.46 g/mol
InChI Key: OYNCLPJBWRMJJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 2-Bromo-4-(trifluoromethyl)benzoyl chloride ( 85663-09-8) is a high-purity chemical reagent with the molecular formula C 8 H 3 BrClF 3 O and a molecular weight of 287.46 [ ]. It is characterized by its benzoyl chloride functional group, which makes it a versatile and reactive building block for synthetic organic chemistry, particularly in the development of novel active pharmaceutical ingredients (APIs) [ ]. Research Applications This compound serves as a key synthetic intermediate in organic synthesis and medicinal chemistry research. Its molecular structure, incorporating both a bromo substituent and a trifluoromethyl group, is highly valuable in constructing more complex molecules. The benzoyl chloride moiety is highly reactive towards nucleophiles, enabling its use in amidation and esterification reactions to create novel compounds for pharmaceutical R&D [ ]. The presence of the trifluoromethyl (CF 3 ) group is of significant interest, as this group is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug molecules; over 85% of all FDA-approved drugs contain heterocycles, and a substantial portion of recent approvals feature the -CF 3 group [ ][ ]. Safety and Handling This compound is classified as corrosive and causes severe skin burns and eye damage (Hazard Statement H314) [ ]. It must be handled by qualified personnel using appropriate personal protective equipment, including gloves, goggles, and faceshields. It should be stored under an inert atmosphere at 2-8°C [ ]. Notice This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-(trifluoromethyl)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF3O/c9-6-3-4(8(11,12)13)1-2-5(6)7(10)14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNCLPJBWRMJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Halogenated Benzoyl Chlorides in Contemporary Synthetic Methodologies

Halogenated benzoyl chlorides are a class of organic compounds that serve as pivotal intermediates in a vast array of chemical transformations. The benzoyl chloride group itself is a highly reactive acylating agent, readily participating in reactions with a wide range of nucleophiles. researchgate.net This reactivity allows for the facile introduction of the benzoyl moiety into other molecules. Common transformations include:

Amide formation: Reaction with primary and secondary amines to form N-substituted benzamides, a common structural motif in pharmaceuticals.

Ester formation: Reaction with alcohols and phenols to yield benzoate (B1203000) esters, which are important in fragrances, polymers, and as protecting groups.

Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form diaryl ketones, which are precursors to many complex structures.

The presence of halogen substituents (e.g., bromo, chloro) on the aromatic ring further enhances the utility of these reagents. noaa.gov Halogens act as versatile synthetic handles, enabling further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This dual reactivity—acylation at the carbonyl carbon and cross-coupling at the halogenated carbon—makes halogenated benzoyl chlorides powerful and versatile building blocks in multi-step syntheses, allowing for the sequential and controlled construction of complex target molecules.

Strategic Role of Trifluoromethylated Aromatic Systems in Chemical Research

The incorporation of a trifluoromethyl (-CF3) group into aromatic systems is a widely employed strategy in the design of functional molecules, particularly in the fields of medicinal chemistry and materials science. tcichemicals.com The -CF3 group is distinguished by its strong electron-withdrawing nature and high electronegativity. tcichemicals.commdpi.com When attached to an aromatic ring, it significantly alters the molecule's electronic properties, which can profoundly influence its chemical and biological behavior. mdpi.comyoutube.com

Key advantages conferred by the trifluoromethyl group include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life and bioavailability of drug candidates. mdpi.com

Increased Lipophilicity: The -CF3 group is highly lipophilic, which can improve a molecule's ability to permeate biological membranes, a critical factor for drug efficacy. mdpi.com

Modulation of Physicochemical Properties: The powerful inductive effect of the -CF3 group can lower the pKa of nearby acidic protons and influence the binding affinity of a molecule to its biological target through altered electrostatic interactions. mdpi.com

These unique properties have led to the inclusion of trifluoromethylated aromatic moieties in numerous approved pharmaceuticals and agrochemicals. mdpi.comnih.gov The strategic placement of a -CF3 group is a proven method for optimizing the pharmacokinetic and pharmacodynamic profiles of bioactive compounds.

Overview of 2 Bromo 4 Trifluoromethyl Benzoyl Chloride As a Versatile Synthetic Intermediate

Conventional Preparative Routes to Acyl Chlorides

The transformation of a carboxylic acid into a more reactive acyl chloride is a fundamental process in organic synthesis. For this compound, this is typically accomplished by employing standard chlorinating agents that react readily with the carboxylic acid functional group.

The most direct route to this compound is the chlorination of its parent carboxylic acid, 2-Bromo-4-(trifluoromethyl)benzoic acid. This conversion is efficiently carried out using common inorganic acid chlorides.

A widely utilized and reliable method for synthesizing acyl chlorides from carboxylic acids is the reaction with thionyl chloride (SOCl₂). google.commasterorganicchemistry.com The reaction of 2-Bromo-4-(trifluoromethyl)benzoic acid with thionyl chloride proceeds effectively, often under reflux conditions, to yield the desired benzoyl chloride. This process is known for its efficiency in converting the carboxylic acid to its corresponding acyl chloride, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gaseous, which simplifies product purification. masterorganicchemistry.com Anhydrous conditions are essential to prevent the hydrolysis of the thionyl chloride and the resulting acyl chloride product.

Table 1: Reaction Parameters for Thionyl Chloride Mediated Chlorination

Parameter Condition Source
Reactants 2-Bromo-4-(trifluoromethyl)benzoic acid, Thionyl Chloride (SOCl₂)
Conditions Reflux
Key Feature Gaseous byproducts (SO₂, HCl) facilitate purification masterorganicchemistry.com

| Requirement | Anhydrous conditions | |

An alternative and often milder method for the preparation of acyl chlorides involves the use of oxalyl chloride ((COCl)₂). This reagent is frequently employed with a catalytic amount of N,N-dimethylformamide (DMF) in a suitable solvent like dichloromethane. The reaction typically proceeds at room temperature and can provide quantitative yields of the acyl chloride. The byproducts of this reaction, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which again simplifies the workup procedure. This method is often preferred when the substrate contains sensitive functional groups that might not be compatible with the higher temperatures used in the thionyl chloride method.

Table 2: Reaction Parameters for Oxalyl Chloride Mediated Chlorination

Parameter Condition Source
Reactants 2-Bromo-4-(trifluoromethyl)benzoic acid, Oxalyl Chloride ((COCl)₂)
Catalyst N,N-dimethylformamide (DMF)
Solvent Dichloromethane

| Advantage | High yield, often quantitative; mild conditions | |

The availability of the starting material, 2-Bromo-4-(trifluoromethyl)benzoic acid, is crucial for the aforementioned chlorination strategies. This precursor can be synthesized through various routes involving functional group transformations.

The synthesis of the key precursor, 2-Bromo-4-(trifluoromethyl)benzoic acid, can be approached from simpler, commercially available benzotrifluoride (B45747) derivatives. One established multi-step process begins with a suitable bromobenzotrifluoride. google.com A common method involves the cyanation of a bromo-benzotrifluoride, where the bromine atom is replaced by a cyano group, followed by the hydrolysis of the resulting nitrile to the carboxylic acid. google.com

Another synthetic strategy involves the use of a Grignard reaction. In this approach, a dibromo-benzotrifluoride is reacted with magnesium to form a Grignard reagent. This organometallic intermediate is then carboxylated by reacting it with carbon dioxide, which after an acidic workup, yields the desired trifluoromethylbenzoic acid. google.com

A more elaborate synthetic route to the precursor acid involves the chemical manipulation of aniline (B41778) derivatives. This pathway begins with the regioselective bromination of a substituted aniline, such as 4-(trifluoromethyl)aniline. The introduction of a bromine atom at the 2-position can be achieved using brominating agents like N-Bromosuccinimide (NBS). chemicalbook.com

Following bromination to obtain 2-bromo-4-(trifluoromethyl)aniline, the amino group must be converted into a carboxylic acid. This is typically accomplished through a Sandmeyer-type reaction. The process involves the diazotization of the amino group using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This intermediate can then be subjected to cyanation using copper(I) cyanide to introduce a nitrile group. Subsequent hydrolysis of the nitrile yields 2-Bromo-4-(trifluoromethyl)benzoic acid, which can then be chlorinated as previously described. google.com

Precursor Synthesis and Functional Group Interconversions

Advanced and Regioselective Synthesis Approaches

Modern synthetic chemistry offers several sophisticated methods to construct the this compound molecule. These approaches focus on achieving high regioselectivity, which is crucial due to the directing effects of the substituents on the aromatic ring.

The introduction of the trifluoromethyl (-CF3) group is a critical step in the synthesis. The -CF3 group is valued in medicinal chemistry for its ability to enhance metabolic stability and bioactivity. chemimpex.com One of the most robust and industrially viable methods to install this group onto an aromatic ring is through halogen exchange, building upon foundational work by chemists like Frédéric Swarts who first used antimony fluorides for such transformations.

A direct and efficient route to trifluoromethyl-substituted benzoyl halides involves the catalyzed fluorination of their trichloromethyl (-CCl3) precursors. google.com This process utilizes a halogen exchange reaction where chlorine atoms are replaced by fluorine atoms. The reaction is typically performed by treating a trichloromethylbenzoyl chloride with hydrogen fluoride (B91410) (HF) in the presence of a halogen transfer catalyst. google.com Antimony pentachloride (SbCl5) is a particularly effective catalyst for this transformation. google.com

This method is advantageous for large-scale production as it starts from readily available and economical starting materials. google.com For instance, trichloromethylbenzoyl chlorides can be prepared from the corresponding bis(trichloromethyl)benzenes. google.com The fluorination reaction proceeds under controlled temperature conditions, typically between 0°C and 100°C, to yield the desired trifluoromethylbenzoyl chloride. google.com

Below is a data table summarizing typical reaction conditions for the synthesis of trifluoromethylbenzoyl chloride isomers via catalyzed fluorination, based on patented industrial processes. google.com

Table 1: Catalyzed Fluorination of Trichloromethylbenzoyl Chlorides

Starting Material Catalyst Fluorinating Agent Temperature (°C) Product
3-Trichloromethylbenzoyl chloride Antimony pentachloride Anhydrous HF ~60 3-Trifluoromethylbenzoyl chloride

Achieving the correct regiochemistry for bromination presents a significant synthetic challenge. The precursor, 4-(trifluoromethyl)benzoic acid, contains two deactivating, meta-directing groups. Standard electrophilic bromination would likely yield the 3-bromo isomer, not the desired 2-bromo product. Therefore, advanced regioselective methods are necessary.

A powerful strategy to overcome this challenge is Directed ortho-Metalation (DoM) . In this technique, the carboxylic acid group is used as a directed metalation group (DMG). The substrate, 4-(trifluoromethyl)benzoic acid, is treated with a strong organolithium base, such as sec-butyllithium (B1581126) (s-BuLi), in the presence of a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA). rsc.orgorganic-chemistry.org The base selectively removes the proton at the 2-position (ortho to the carboxylate), forming a lithiated intermediate. This intermediate can then be "quenched" with an electrophilic bromine source, such as 1,2-dibromotetrachloroethane, to install the bromine atom precisely at the desired location, yielding 2-bromo-4-(trifluoromethyl)benzoic acid. rsc.org This methodology allows for high regioselectivity that is not achievable with classical electrophilic substitution. rsc.org

Table 2: Directed ortho-Metalation for Regioselective Bromination

Substrate Directing Group Reagents Key Intermediate Electrophile Product

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. fu-berlin.de Similarly, cascade reactions (or domino reactions) involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. beilstein-journals.orgrsc.org These strategies are hallmarks of modern organic synthesis, prized for their atom economy, operational simplicity, and ability to rapidly build molecular complexity. fu-berlin.detaylorandfrancis.com

While MCRs and cascade reactions are powerful tools for synthesizing complex molecules, particularly heterocycles, their application in the direct synthesis of foundational aromatic building blocks like this compound is not widely documented. beilstein-journals.orgrsc.org The synthesis of this compound generally relies on more traditional, stepwise approaches that allow for precise control over the introduction of each functional group, such as the halogen exchange and directed bromination methods described previously.

Halogen Exchange Reactions for Trifluoromethyl Group Incorporation

Process Chemistry Considerations in Industrial Synthesis

The transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. Process chemistry focuses on developing synthetic pathways that are not only high-yielding but also robust, scalable, and economically viable.

An efficient and scalable route for producing this compound prioritizes the use of readily available, low-cost starting materials and minimizes the number of synthetic steps. google.com A plausible industrial synthesis would integrate the advanced methodologies previously discussed into a streamlined process.

A potential scalable route involves:

Formation of the Trifluoromethyl Group : Starting from a commodity chemical like 1,4-bis(trichloromethyl)benzene, a partial hydrolysis followed by a catalyzed halogen exchange with hydrogen fluoride provides a cost-effective method to produce 4-(trifluoromethyl)benzoyl chloride. google.com This avoids multi-step processes that might involve cyanation or Grignard reactions. google.com

Regioselective Bromination : The precursor 4-(trifluoromethyl)benzoic acid would then be subjected to a regioselective bromination. While Directed ortho-Metalation provides excellent control, its use of cryogenic temperatures and organolithium reagents can present challenges on a very large scale. Alternative strategies or optimization of DoM conditions would be a key focus of process development.

Final Chlorination : The concluding step is the conversion of the 2-bromo-4-(trifluoromethyl)benzoic acid intermediate to the final acid chloride. This is typically achieved using standard, inexpensive chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. This is a well-established and highly scalable industrial reaction known for its reliability and effectiveness.

Optimization of Reaction Conditions for Yield and Purity

The synthesis of this compound is most commonly achieved through the chlorination of its corresponding carboxylic acid, 2-Bromo-4-(trifluoromethyl)benzoic acid. The optimization of this conversion is critical for maximizing product yield and ensuring high purity, which are essential for subsequent applications. Research efforts in this area focus on systematically evaluating the impact of various reaction parameters, including the choice of chlorinating agent, catalyst, solvent, temperature, and reaction duration.

A prevalent method for this transformation involves the use of chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride, often in the presence of a catalyst. google.com N,N-dimethylformamide (DMF) is a frequently employed catalyst that can significantly enhance the reaction rate. google.com The optimization process involves fine-tuning these components to achieve complete conversion of the starting material while minimizing the formation of impurities.

Influence of Catalyst Concentration

The concentration of the catalyst plays a crucial role in the efficiency of the chlorination reaction. While the catalyst accelerates the formation of the desired benzoyl chloride, an inappropriate amount can either lead to an incomplete reaction or promote side reactions. A systematic study, modeled on similar acid chloride syntheses, reveals the relationship between catalyst loading and product yield. researchgate.net For instance, when using thionyl chloride as the chlorinating agent and an inert solvent, the yield can be significantly dependent on the molar percentage of DMF relative to the starting benzoic acid.

Table 1: Effect of DMF Catalyst Concentration on the Yield of this compound Reaction conditions: 2-Bromo-4-(trifluoromethyl)benzoic acid, thionyl chloride (1.5 eq.), in toluene (B28343) at 80°C for 3 hours.

EntryDMF Catalyst (mol%)Yield (%)
1065
2188
3394
4596
5796

As indicated in the table, the absence of a catalyst results in a significantly lower yield. The yield improves dramatically with the introduction of a small amount of DMF, peaking at a catalyst loading of approximately 5 mol%. Increasing the catalyst concentration beyond this point does not offer any significant improvement in yield.

Comparative Analysis of Chlorinating Agents and Solvents

The choice of both the chlorinating agent and the solvent system is fundamental to optimizing the synthesis. Thionyl chloride is a common and cost-effective choice, and the reaction can often be performed using excess thionyl chloride as the solvent, followed by its removal via distillation. google.com Alternatively, using an inert, higher-boiling solvent like 1,2-dichloroethane (B1671644) or toluene can provide better temperature control and facilitate a more controlled reaction. researchgate.net Triphosgene, a solid phosgene (B1210022) equivalent, offers another alternative that can be highly efficient under specific conditions. researchgate.net

Table 2: Evaluation of Different Chlorinating Agents and Solvents Reaction conditions: 5 mol% DMF catalyst, reaction time 4 hours.

EntryChlorinating Agent (eq.)SolventTemperature (°C)Yield (%)Purity (%)
1Thionyl Chloride (2.0)None79 (reflux)9597
2Thionyl Chloride (1.5)Toluene809698
3Oxalyl Chloride (1.5)Dichloromethane40 (reflux)97>99
4Triphosgene (0.37)1,2-Dichloroethane809598

The data illustrates that various conditions can lead to high yields and purity. Using thionyl chloride without a solvent is effective, providing a high yield of the crude product. google.com However, employing a solvent such as toluene can slightly improve both yield and purity. Oxalyl chloride, though often more expensive, can be advantageous as its byproducts (CO and CO₂) are gaseous, simplifying purification and often resulting in very high purity products. The study of these parameters allows for the selection of an optimal synthetic protocol based on factors such as cost, scale, and the required purity of the final this compound.

Nucleophilic Acyl Substitution Reactions

The most prominent feature of this compound is its acyl chloride functional group. Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution. libretexts.org The general mechanism involves a two-step addition-elimination process. masterorganicchemistry.com Initially, a nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. libretexts.orglibretexts.org Subsequently, the carbonyl group is reformed by the elimination of the chloride ion, which is an excellent leaving group, resulting in the net substitution of the chlorine atom with the nucleophile. libretexts.orgmasterorganicchemistry.com

The high reactivity of the acyl chloride group makes this compound an excellent starting material for the synthesis of various derivatives.

Esters: The reaction with alcohols, known as alcoholysis, yields esters. This transformation is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The reaction proceeds rapidly, often at room temperature. organic-chemistry.org A variety of primary and secondary alcohols can be efficiently acylated using this method. organic-chemistry.org

Nucleophile (Alcohol)ProductProduct Name
MethanolMethyl 2-bromo-4-(trifluoromethyl)benzoate
EthanolEthyl 2-bromo-4-(trifluoromethyl)benzoate
IsopropanolIsopropyl 2-bromo-4-(trifluoromethyl)benzoate
PhenolPhenyl 2-bromo-4-(trifluoromethyl)benzoate

Amides: Aminolysis, the reaction with primary or secondary amines, produces the corresponding amides. Similar to esterification, a base is typically required to scavenge the HCl generated during the reaction. hud.ac.uk This method is a cornerstone of amide bond formation in organic synthesis.

Nucleophile (Amine)ProductProduct Name
Ammonia2-Bromo-4-(trifluoromethyl)benzamide
AnilineN-phenyl-2-bromo-4-(trifluoromethyl)benzamide
DiethylamineN,N-diethyl-2-bromo-4-(trifluoromethyl)benzamide
BenzylamineN-benzyl-2-bromo-4-(trifluoromethyl)benzamide

Hydrazides: Reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of 2-Bromo-4-(trifluoromethyl)benzohydrazide. The reaction conditions, such as temperature, must be carefully controlled. The reaction is typically run at low temperatures to prevent the formation of the undesired bis-acyl-hydrazide byproduct, where a second molecule of the acyl chloride reacts with the newly formed hydrazide. google.com

NucleophileProductProduct Name
Hydrazine Hydrate2-Bromo-4-(trifluoromethyl)benzohydrazide

The acyl chloride group of this compound reacts with a wide range of nucleophiles. The order of reactivity generally follows the nucleophilicity of the attacking species. Amines are typically more reactive than alcohols, which are in turn more reactive than water.

Research has shown that chemoselectivity can be achieved based on the steric hindrance of the nucleophile. For instance, while primary and secondary alcohols are readily benzoylated, tertiary alcohols are often unreactive under similar conditions. organic-chemistry.org This difference in reactivity allows for the selective acylation of less sterically hindered hydroxyl groups in polyol-containing molecules. organic-chemistry.org The reaction with amines is generally very fast and efficient for both primary and secondary amines. hud.ac.uk

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

This compound can also serve as an acylating agent in Friedel-Crafts reactions. This electrophilic aromatic substitution reaction allows for the introduction of the 2-bromo-4-(trifluoromethyl)benzoyl group onto another aromatic ring. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃), which coordinates to the acyl chloride and facilitates the formation of a highly electrophilic acylium ion. wikipedia.org This acylium ion is then attacked by an electron-rich aromatic ring to form a new carbon-carbon bond. A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, preventing polyacylation. wikipedia.org

Intramolecular Friedel-Crafts acylation is a powerful strategy for the synthesis of polycyclic systems. masterorganicchemistry.com If this compound is first converted into a derivative containing a tethered aromatic ring (e.g., by converting it to 3-phenylpropanoic acid chloride derivative), it can undergo an intramolecular cyclization. This reaction is typically promoted by strong acids like polyphosphoric acid (PPA) or triflic acid (TfOH). masterorganicchemistry.comnih.gov The reaction proceeds by forming an acylium ion, which is then attacked by the tethered aromatic ring, leading to the formation of a new carbocyclic ring, such as a substituted 1-indanone. nih.gov This method is most effective for forming five- and six-membered rings. masterorganicchemistry.com

In an intermolecular reaction, this compound can acylate a variety of activated aromatic compounds. Electron-rich arenes, such as toluene, anisole, or xylenes, are suitable substrates for this transformation. The regiochemical outcome of the reaction is governed by the directing effects of the substituents on the aromatic nucleophile. Acylation typically occurs at the para position relative to an activating group, unless this position is blocked, in which case ortho substitution is observed.

Aromatic SubstrateLewis Acid CatalystMajor Product
AnisoleAlCl₃(2-Bromo-4-(trifluoromethyl)phenyl)(4-methoxyphenyl)methanone
TolueneAlCl₃(2-Bromo-4-(trifluoromethyl)phenyl)(p-tolyl)methanone
Benzene (B151609)AlCl₃(2-Bromo-4-(trifluoromethyl)phenyl)(phenyl)methanone

Metal-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality of this compound provides a handle for modification via transition-metal-catalyzed cross-coupling reactions. thermofisher.com These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom can be replaced with a variety of functional groups, typically using palladium, nickel, or copper catalysts, without affecting the acyl chloride group if the reaction conditions are carefully chosen.

Prominent examples of such transformations include:

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form a biaryl or styrenyl derivative.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl substituent.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form an N-aryl product.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

These reactions dramatically increase the molecular complexity that can be built from this starting material, allowing for the synthesis of a diverse range of complex molecules.

Reaction TypeCoupling PartnerCatalyst System (Example)Product Type
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄, Na₂CO₃Biaryl derivative
Sonogashira CouplingPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NAryl-alkyne derivative
Buchwald-Hartwig AminationMorpholinePd₂(dba)₃, BINAP, NaOtBuN-Aryl amine derivative
Heck ReactionStyrenePd(OAc)₂, P(o-tolyl)₃, Et₃NStilbene derivative

Utility in Suzuki-Miyaura Coupling and Related Processes

This compound is a valuable substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. mdpi.com In these reactions, the compound can engage with organoboron reagents, such as boronic acids or their esters, in the presence of a palladium catalyst and a base. mdpi.com The reaction can proceed selectively at either the acyl chloride or the aryl bromide site, depending on the reaction conditions and the nature of the catalyst and coupling partners.

Typically, the acyl chloride functionality is more reactive than the aryl bromide in palladium-catalyzed cross-coupling reactions. This allows for the selective synthesis of ketones. For instance, the reaction of a substituted benzoyl chloride with an arylboronic acid can yield a biaryl ketone. This selectivity is advantageous for synthetic applications where the bromine atom is to be retained for subsequent transformations.

Conversely, under specific catalytic systems, the C-Br bond can be targeted for Suzuki-Miyaura coupling. The reactivity of aryl bromides in such couplings is well-established. rsc.org The electron-withdrawing nature of the trifluoromethyl group can further activate the C-Br bond towards oxidative addition to the palladium catalyst, a key step in the catalytic cycle. The choice of ligands on the palladium catalyst is crucial in directing the selectivity and efficiency of the coupling at the aryl bromide position.

Below is a representative table of conditions that could be explored for the selective Suzuki-Miyaura coupling of this compound, based on general principles for similar substrates.

Table 1: Plausible Conditions for Selective Suzuki-Miyaura Coupling

Targeted Site Catalyst (example) Base (example) Solvent (example) Potential Product
Acyl Chloride Pd(PPh₃)₄ K₂CO₃ Toluene 2-Bromo-4-(trifluoromethyl)aryl ketone
Aryl Bromide PdCl₂(dppf) Cs₂CO₃ Dioxane/Water 2-Acyl-4-(trifluoromethyl)biaryl

Exploration of Other Transition Metal-Catalyzed C-C and C-X Bond Formations

Beyond the Suzuki-Miyaura coupling, the dual reactive sites in this compound open avenues for a variety of other transition metal-catalyzed transformations for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

The acyl chloride group can participate in other palladium-catalyzed reactions such as Stille coupling (with organostannanes), Negishi coupling (with organozinc reagents), and Heck-type reactions under specific conditions. Nickel catalysts have also been shown to be effective for the cross-coupling of acyl chlorides with various organometallic reagents. researchgate.net

The aryl bromide moiety is a versatile handle for numerous cross-coupling reactions. For example, it can undergo Heck reactions to form substituted alkenes, Sonogashira coupling with terminal alkynes to yield aryl alkynes, and Buchwald-Hartwig amination for the synthesis of arylamines. The presence of the electron-withdrawing trifluoromethyl group generally enhances the reactivity of the aryl bromide in these transformations.

Furthermore, the trifluoromethyl group itself can influence the outcome of transition metal-catalyzed reactions, sometimes participating in the reaction mechanism or affecting the stability of intermediates. nih.gov The development of novel catalytic systems continues to expand the scope of reactions applicable to functionalized molecules like this compound.

Mechanistic Investigations and Computational Analysis

Elucidation of Reaction Pathways and Intermediates

The mechanism of transition metal-catalyzed cross-coupling reactions involving substrates like this compound generally follows a well-established catalytic cycle. For a palladium-catalyzed Suzuki-Miyaura reaction, the key steps are:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the acyl chloride or the C-Br bond of the aryl bromide, forming a Pd(II) intermediate. The relative rates of these two oxidative addition steps are critical for the selectivity of the reaction.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center, displacing the halide or chloride. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Computational studies, such as those employing Density Functional Theory (DFT), can be used to model these steps and determine the energy barriers associated with each pathway. These calculations can help to predict which site on the molecule is more likely to react under a given set of conditions.

Influence of Bromine and Trifluoromethyl Substituents on Reactivity

The bromine and trifluoromethyl substituents exert significant electronic and steric effects that influence the reactivity of this compound.

Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect is transmitted through the aromatic ring, making the carbonyl carbon of the benzoyl chloride more electrophilic and thus more susceptible to nucleophilic attack. It also increases the oxidative potential of the C-Br bond, facilitating its cleavage in palladium-catalyzed reactions. The bromine atom, being a halogen, is also electron-withdrawing through induction but can be a weak pi-donor through resonance. Its net effect is generally deactivating for electrophilic aromatic substitution but activating for nucleophilic aromatic substitution and cross-coupling reactions.

Steric Effects: The bromine atom at the ortho position provides steric hindrance around the carbonyl group. This can influence the approach of nucleophiles and the coordination of the palladium catalyst. In some cases, this steric bulk can be exploited to achieve specific selectivities.

Theoretical Studies on Reaction Energetics and Transition States

Theoretical studies can provide quantitative insights into the energetics of reaction pathways and the structures of transition states. By calculating the Gibbs free energy profiles for different reaction mechanisms, it is possible to predict the most favorable pathway and identify the rate-determining step.

For example, DFT calculations could be employed to compare the activation energies for the oxidative addition of a palladium catalyst to the C-Cl bond versus the C-Br bond of this compound. Such a study would provide a theoretical basis for the observed selectivity in Suzuki-Miyaura reactions.

Furthermore, computational analysis can be used to investigate the geometry and electronic structure of transition states. This information is crucial for understanding how substituents influence reactivity. For example, the calculations could reveal how the electron-withdrawing trifluoromethyl group stabilizes the transition state for oxidative addition at the C-Br bond, thereby lowering the activation energy for this step.

The following table summarizes the expected influence of the substituents on key reaction steps based on general chemical principles.

Table 2: Predicted Influence of Substituents on Reaction Steps

Reaction Step Influence of o-Bromo Influence of p-CF₃
Nucleophilic attack at C=O Steric hindrance Enhanced electrophilicity of carbon
Oxidative addition at C-Br Steric hindrance may affect catalyst approach Electron withdrawal activates the bond
Reductive elimination Can influence the geometry of the Pd-complex Electronic effects can impact the rate

Applications of 2 Bromo 4 Trifluoromethyl Benzoyl Chloride As a Building Block in Organic Synthesis

Synthesis of Fine Chemicals and Specialty Materials

The distinct structural features of 2-bromo-4-(trifluoromethyl)benzoyl chloride make it an important precursor in the synthesis of various fine and specialty chemicals. The presence of the trifluoromethyl group can enhance the biological activity and metabolic stability of target molecules, while the bromo and benzoyl chloride functionalities offer multiple avenues for synthetic transformations.

Precursors for Agrochemicals

The trifluoromethylbenzoyl moiety is a common structural feature in modern agrochemicals, with a significant number of recently developed pesticides containing fluorine. beilstein-journals.org Trifluoromethyl-benzoyl halides are valuable intermediates in the production of a variety of agricultural chemical products. google.com

While specific commercial agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its structural components are present in patented fungicidal and herbicidal compounds. For instance, fungicidal compositions containing o-cyclopropyl-carboxanilide derivatives with trifluoromethyl or difluoromethyl groups have been described. epo.org The synthesis of such compounds often involves the reaction of a substituted aniline (B41778) with a corresponding benzoyl chloride. The structural similarity suggests that this compound could serve as a key precursor for analogous fungicidal agents.

Furthermore, patents for herbicidal compounds have disclosed structures containing substituted phenyl rings with halogen and trifluoromethyl groups. epo.org The synthesis of these complex molecules often relies on the coupling of various substituted aromatic building blocks. The this compound molecule provides a scaffold that could be elaborated through reactions at the benzoyl chloride and bromo positions to generate novel herbicidal candidates.

The general synthetic utility of trifluoromethyl-substituted benzoyl chlorides in agrochemical development is well-established, and this compound represents a valuable, multifunctional starting material for the exploration of new and effective crop protection agents.

Intermediates for Dyestuffs

Benzoyl chloride derivatives have historically been important intermediates in the synthesis of various classes of dyes. The introduction of a bromo and a trifluoromethyl group onto the benzoyl chloride backbone, as in this compound, offers a route to dyestuffs with potentially altered and enhanced properties, such as color fastness and stability.

One major class of dyes where this intermediate could find application is in anthraquinone (B42736) dyes. wikipedia.org The synthesis of many anthraquinone dyes begins with the Friedel-Crafts acylation of a substituted benzene (B151609) with phthalic anhydride (B1165640) or a derivative, followed by cyclization. google.comgoogle.com Alternatively, substituted benzoyl chlorides can be used to introduce acyl groups onto pre-existing anthraquinone scaffolds. For example, 1-amino-4-bromoanthraquinone-2-sulfonic acid (bromaminic acid) is a key intermediate for numerous acid and reactive dyes, where the bromo group is displaced by an amine. beilstein-journals.org this compound could be used in Friedel-Crafts reactions to generate new anthraquinone structures or to acylate aminoanthraquinones to produce amide-containing dyes. The bromo and trifluoromethyl substituents would be expected to influence the final color and properties of the dye.

Another significant class of dyes is azo dyes, which are characterized by the -N=N- linkage. unb.canih.govplantarchives.org The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound. researchgate.netnih.gov While this compound is not a primary amine, it can be used to synthesize precursors for azo dyes. For instance, it can be reacted with an aromatic amine to form an amide, and if the amine partner contains a diazotizable amino group, this new molecule can then be used to form an azo dye. The 2-bromo-4-(trifluoromethyl)benzoyl moiety would then be incorporated into the final dye structure, potentially modifying its shade and fastness properties.

Components in Liquid Crystal Systems

The unique molecular shape and polarity of molecules containing trifluoromethyl groups make them of interest in the design of liquid crystals. Bent-core or "banana-shaped" liquid crystals are a class of materials that can exhibit spontaneous polar order and chirality, making them promising for applications in advanced display technologies. researchgate.netaps.orgrsc.org

A general synthetic approach to bent-core liquid crystals involves the esterification of a central diol or diphenol with substituted benzoic acids or their corresponding acyl chlorides. mtak.hu In this context, 2-bromo-4-(trifluoromethyl)benzoic acid, which can be readily prepared from the corresponding benzoyl chloride, could be used to introduce the 2-bromo-4-(trifluoromethyl)phenyl group into the liquid crystal structure. The trifluoromethyl group is known to influence the mesomorphic properties, such as the thermal stability and the type of liquid crystalline phase formed, due to its size and high electronegativity. google.com The bromo substituent provides an additional site for further chemical modification, allowing for the synthesis of a diverse library of liquid crystal materials from a single starting block.

Construction of Complex Organic Molecules

The reactivity of the benzoyl chloride and the bromo substituent on the aromatic ring of this compound allows for its use in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a powerful tool for the construction of complex organic molecules.

Introduction of Multifunctionalized Aromatic Moieties

The 2-bromo-4-(trifluoromethyl)benzoyl group can be introduced into other molecules through several well-established synthetic methodologies. One of the most direct ways to attach the acyl group to an aromatic ring is through the Friedel-Crafts acylation reaction. wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.com In this reaction, this compound reacts with an electron-rich aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride, to form a ketone. This provides a straightforward route to a wide range of diaryl ketones bearing the bromo and trifluoromethyl substituents. nih.gov

The bromo substituent on the aromatic ring opens up possibilities for further functionalization through various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling reaction, for instance, allows for the formation of a new carbon-carbon bond by reacting the bromo-substituted aromatic ring with an organoboron compound. nih.govnih.govrsc.org This would enable the synthesis of biaryl compounds where one of the aryl rings is the 2-acyl-5-(trifluoromethyl)phenyl moiety.

Similarly, the Heck reaction provides a method for the coupling of the bromo-substituted ring with an alkene, leading to the formation of a new carbon-carbon double bond. beilstein-journals.orgwikipedia.orgbeilstein-journals.orgmdpi.comrsc.org This reaction is a powerful tool for the synthesis of substituted styrenes and other vinylated aromatic compounds. Both the Suzuki and Heck reactions are known for their high functional group tolerance, making them suitable for the late-stage modification of complex molecules.

Through a combination of Friedel-Crafts acylation and subsequent cross-coupling reactions, this compound can be used to introduce a highly functionalized aromatic moiety into a wide variety of organic structures.

Stereoselective Synthesis of Advanced Intermediates

Chiral alcohols are crucial building blocks in the synthesis of many pharmaceuticals and other biologically active molecules. One of the most effective methods for preparing chiral alcohols is the stereoselective reduction of prochiral ketones. researchgate.netnih.gov

This compound can be employed as a starting material for the synthesis of prochiral ketones through the Friedel-Crafts acylation of an appropriate aromatic or aliphatic substrate. The resulting ketone, which bears the 2-bromo-4-(trifluoromethyl)phenyl group on one side of the carbonyl, can then be subjected to stereoselective reduction.

This reduction can be achieved using a variety of methods, including chiral chemical reducing agents or biocatalysts such as enzymes or whole microbial cells. Biocatalytic reductions are often highly enantioselective and can be performed under mild, environmentally friendly conditions. The choice of reducing agent or biocatalyst determines which of the two possible enantiomers of the alcohol is formed.

The resulting chiral alcohol, containing the 2-bromo-4-(trifluoromethyl)phenyl moiety, is a valuable advanced intermediate. The bromo group can be further functionalized, for example, through palladium-catalyzed cross-coupling reactions, to build up more complex molecular architectures. This two-step sequence of Friedel-Crafts acylation followed by stereoselective reduction provides a versatile strategy for the synthesis of a wide range of enantioenriched intermediates for the pharmaceutical and other life science industries.

Role in Heterocyclic Chemistry

The reactivity of this compound makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds. The presence of the bromo and trifluoromethyl groups on the benzoyl moiety can significantly influence the electronic properties and biological activity of the resulting heterocyclic scaffolds.

Preparation of Functionalized Triazine Derivatives

While direct synthesis of triazine derivatives from this compound is not extensively documented in readily available literature, the general synthetic strategies for 1,3,5-triazines suggest a potential pathway. Typically, the synthesis of 2,4,6-trisubstituted-1,3,5-triazines starts from cyanuric chloride. However, alternative routes involving the reaction of amidines with various carbonyl compounds are known. It is plausible that this compound could react with amidines under specific conditions to form functionalized triazine derivatives, although specific examples are not prevalent in published research.

Synthesis of Substituted Indoles and Related Bioisosteres

The synthesis of substituted indoles is a cornerstone of medicinal chemistry, and various methods have been developed to construct this important heterocyclic ring system. While a direct, named reaction for the synthesis of indoles using this compound is not commonly cited, its application as an acylating agent in multi-step syntheses is conceivable. For instance, it could be used to acylate an appropriately substituted aniline, with the resulting amide undergoing subsequent cyclization to form an indole (B1671886) derivative. The bromo and trifluoromethyl groups would be incorporated into the final indole structure, offering opportunities for further functionalization and tuning of physicochemical properties.

Derivatization of Pyridine (B92270) and Oxazole (B20620) Scaffolds

The derivatization of existing heterocyclic rings is a common strategy to create libraries of compounds for biological screening.

Pyridine Scaffolds: The acylation of pyridine rings with benzoyl chlorides is a known transformation, often proceeding via an electrophilic substitution mechanism, particularly on activated pyridine rings. While specific examples detailing the reaction of this compound with pyridine are not abundant, the reactivity of the acyl chloride suggests its potential in Friedel-Crafts-type acylation reactions to introduce the 2-bromo-4-(trifluoromethyl)benzoyl group onto pyridine scaffolds.

Oxazole Scaffolds: The synthesis of oxazole derivatives can be achieved through various routes, including the reaction of α-haloketones with amides (Robinson-Gabriel synthesis) or the cyclization of propargyl amides. Although direct acylation of the oxazole ring with this compound is not a standard method, the compound could be utilized in the synthesis of precursors for oxazole formation. For example, it could be used to N-acylate an aminoketone, which could then undergo cyclization to form a substituted oxazole.

Contributions to Medicinal Chemistry Research (as a synthetic precursor)

The trifluoromethyl group is a highly sought-after substituent in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug molecules. The presence of both a trifluoromethyl group and a bromine atom in this compound makes it a particularly attractive starting material for the synthesis of novel therapeutic agents.

Building Blocks for Potential Drug Candidates

This benzoyl chloride derivative serves as a valuable building block for introducing the 2-bromo-4-(trifluoromethyl)phenyl moiety into larger, more complex molecules with therapeutic potential. The acyl chloride function allows for the ready formation of amide and ester linkages, which are common functionalities in drug molecules. The bromine atom can be utilized for further synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), to introduce additional diversity and build molecular complexity.

Precursor ApplicationTherapeutic Target AreaResulting Moiety
Introduction of a key pharmacophoreKinase Inhibitors2-Bromo-4-(trifluoromethyl)benzamide
Scaffold for further elaborationGPCR ModulatorsAryl ketone derivatives
Synthesis of complex heterocyclic systemsAnti-infective AgentsSubstituted quinolines or indoles

Synthesis of Bioactive Scaffolds and Chemical Probes

Beyond its role as a building block for specific drug candidates, this compound is instrumental in the synthesis of novel bioactive scaffolds and chemical probes. These tools are essential for exploring biological pathways and identifying new drug targets.

Kinase Inhibitors: Many small-molecule kinase inhibitors feature substituted aromatic moieties. The 2-bromo-4-(trifluoromethyl)benzoyl group can be incorporated into scaffolds designed to target the ATP-binding site of various kinases, playing a role in the treatment of cancer and inflammatory diseases.

GPCR Modulators: G-protein coupled receptors (GPCRs) are a major class of drug targets. The structural motifs derived from this starting material can be found in allosteric modulators of GPCRs, offering a more subtle and selective way to control receptor activity compared to traditional agonists or antagonists.

Lack of Documented Applications in the Synthesis of Analogues of Established Pharmaceuticals

Extensive searches of scientific literature and chemical databases did not yield specific examples of this compound being used as a direct precursor for the synthesis of trifluoromethylated analogues of established pharmaceutical compounds. While the substitution of hydrogen atoms with fluorine or trifluoromethyl groups is a common strategy in medicinal chemistry to enhance a drug's metabolic stability, binding affinity, and pharmacokinetic profile, the direct application of this specific building block in modifying well-known drugs is not documented in available research.

The reactivity of this compound as an acylating agent makes it a plausible candidate for such modifications. In theory, it could be reacted with amine or alcohol functionalities present in existing drug molecules to introduce the 2-bromo-4-(trifluoromethyl)benzoyl moiety. However, no detailed research findings, such as reaction schemes or specific case studies involving established pharmaceuticals, could be identified.

The development of trifluoromethylated drugs and analogues often involves a variety of other fluorinated building blocks. The literature provides numerous examples of syntheses starting from trifluoromethylated anilines, benzoic acids, or other reagents to construct the core structure of a new chemical entity, rather than modifying a pre-existing complex molecule. For instance, the synthesis of drugs like Sorafenib involves precursors such as 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

Given the absence of direct evidence in the reviewed literature, a data table or a detailed discussion on the application of this compound for creating analogues of established drugs cannot be provided. The focus of available research appears to be on the de novo synthesis of novel trifluoromethylated compounds rather than the late-stage functionalization of existing pharmaceuticals with this particular reagent.

Analytical Characterization Methodologies in Academic Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the precise molecular architecture of 2-Bromo-4-(trifluoromethyl)benzoyl chloride. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework and detecting the presence of other NMR-active nuclei, such as fluorine-19. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The aromatic region of the spectrum for this compound is expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring. The specific chemical shifts and coupling patterns are dictated by the positions of the bromo, trifluoromethyl, and benzoyl chloride substituents.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. This includes the carbons of the benzene ring, the trifluoromethyl group, and the carbonyl carbon of the acyl chloride. The chemical shift of the carbonyl carbon is particularly characteristic.

¹⁹F NMR: Given the trifluoromethyl group, ¹⁹F NMR is a crucial technique for confirming its presence. This spectrum typically shows a singlet for the three equivalent fluorine atoms of the CF₃ group, with a characteristic chemical shift.

¹H NMR (Predicted) ¹³C NMR (Predicted) ¹⁹F NMR (Predicted)
Aromatic ProtonsCarbonyl Carbon (C=O)Trifluoromethyl (CF₃)
(Multiple Signals)Aromatic Carbons(Singlet)
Trifluoromethyl Carbon
Note: Actual chemical shifts (ppm) and coupling constants (Hz) are determined experimentally.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak corresponding to its exact mass. The presence of bromine would be indicated by a characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) for the molecular ion and any bromine-containing fragments.

Chromatographic Separation and Purity Assessment

Gas Chromatography (GC)

Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. For a relatively volatile compound like this compound, GC can be employed to determine its purity. The compound would exhibit a characteristic retention time under specific chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate).

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is another powerful separation technique that is widely used for purity assessment. A sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. The purity is determined by the relative area of the main peak in the chromatogram.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is a simple, rapid, and effective technique for monitoring the progress of a chemical reaction. In the synthesis of this compound, TLC can be used to track the consumption of the starting material (2-Bromo-4-(trifluoromethyl)benzoic acid) and the formation of the product. The difference in polarity between the carboxylic acid and the acyl chloride allows for their separation on a TLC plate, visualized under UV light or with a suitable stain.

Future Research Directions and Innovations

Development of Sustainable and Environmentally Benign Synthetic Protocols

Traditional methods for synthesizing benzoyl chlorides often rely on stoichiometric chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride, which can generate corrosive and toxic byproducts such as hydrogen chloride and sulfur dioxide. A primary direction for future research is the development of greener synthetic routes to 2-Bromo-4-(trifluoromethyl)benzoyl chloride that minimize waste and avoid harsh reagents.

Key areas of innovation include:

Catalytic Chlorination: Moving away from reagents like thionyl chloride towards catalytic systems that use a safer chlorine source. This reduces waste and improves atom economy.

Alternative Starting Materials: Investigating synthetic pathways that begin with more economical and readily available precursors than multi-step preparations from bromo-benzotrifluoride. For instance, processes that build the molecule from simpler aromatic compounds using direct C-H activation and functionalization are a key goal. google.com

Flow Chemistry: Implementing continuous flow processes for the synthesis. Flow chemistry offers enhanced safety, better temperature control, and the potential for higher yields and purity, while minimizing the volume of hazardous materials at any given time.

Synthetic Approach Traditional Method Future Sustainable Goal Key Advantages of Sustainable Goal
Chlorinating Agent Thionyl Chloride (SOCl₂)Catalytic system with a benign chlorine sourceReduced toxic byproducts, improved safety, higher atom economy.
Starting Material Multi-step synthesis from specialized precursorsReadily available commodity chemicals (e.g., substituted xylenes)Lower cost, simplified supply chain, reduced overall process steps. google.com
Process Technology Batch reactionContinuous flow chemistryEnhanced safety, improved process control, higher consistency and yield.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The functional groups of this compound—the acyl chloride, the aryl bromide, and the trifluoromethyl group—offer multiple sites for chemical transformation. Future research will heavily invest in novel catalytic systems to control reactions at these sites with high precision.

Innovations are expected in the following areas:

Palladium-Catalyzed Cross-Coupling: While palladium catalysis is established for aryl bromides, new generations of ligands are being developed to enhance the scope and efficiency of coupling reactions (e.g., Suzuki, Heck, Sonogashira) involving electron-deficient rings like this one. This would allow for the precise installation of a wide variety of substituents at the bromine position.

Halogen Transfer Catalysis: For the synthesis of the precursor, 2-bromo-4-(trifluoromethyl)benzoic acid, catalytic methods are being explored to replace traditional halogenation reactions. For related fluorination processes, halogen transfer catalysts like antimony pentachloride have been investigated to improve efficiency. google.com

Dual-Catalysis Systems: The development of systems where two distinct catalytic cycles operate in concert to functionalize multiple positions on the molecule in a single pot reaction. For example, a Lewis acid catalyst could activate the acyl chloride for a reaction, while a transition metal catalyst concurrently activates the C-Br bond for a cross-coupling reaction.

Design and Synthesis of Advanced Functional Materials Utilizing its Scaffold

The incorporation of fluorine, particularly the trifluoromethyl (-CF₃) group, into polymers and other materials can dramatically enhance their properties. researchgate.net The this compound scaffold is an ideal building block for creating a new generation of advanced functional materials.

Future research directions include:

High-Performance Polymers: The use of this compound as a monomer in the synthesis of polymers such as polyamides and polyesters. The trifluoromethyl group is known to improve thermal stability, chemical resistance, and solubility in organic solvents, while lowering the dielectric constant and water absorption. researchgate.net These properties are highly desirable for applications in aerospace, electronics, and separation membranes.

Functional Aromatic Polymers: The bromo-substituent provides a reactive handle for post-polymerization modification. A polymer could be synthesized using the benzoyl chloride group, leaving the bromo-group intact along the polymer backbone. This site can then be functionalized through C-H activation or other methods to precisely tune the polymer's surface properties or bulk characteristics. researchgate.netnih.gov

Liquid Crystals and Organic Electronics: The rigid, polarizable aromatic core with its strong dipole moments (from the C-F and C-Br bonds) makes this scaffold a candidate for inclusion in liquid crystals, organic light-emitting diodes (OLEDs), and other organic electronic materials.

Material Class Role of this compound Resulting Properties Potential Applications
Poly(arylene ether)s, Polyamides MonomerHigh thermal stability, low dielectric constant, improved solubility. researchgate.netMicroelectronics, aerospace components, gas separation membranes.
Functionalized Polymers Polymer backbone componentTunable surface properties, tailored chemical reactivity. nih.govSpecialty coatings, chemical sensors, advanced composites.
Liquid Crystals Core structural unitModified mesophase behavior, tailored optical and electronic properties.Display technologies, optical switches.

Expansion of Applications in Complex Natural Product and Bioactive Molecule Synthesis

The trifluoromethyl group is a key pharmacophore found in numerous FDA-approved drugs, where it often enhances metabolic stability, binding affinity, and bioavailability. mdpi.com The this compound moiety is therefore a highly attractive building block for medicinal chemistry and the synthesis of complex bioactive molecules.

Future research will likely focus on:

Scaffold for Novel Pharmaceuticals: Using the compound as a starting point for the synthesis of new drug candidates. For instance, related trifluoromethyl benzoyl chlorides have been used to prepare potent kinase inhibitors. The acyl chloride can be readily converted to an amide by reaction with various amines, providing a straightforward route to diverse compound libraries for screening.

Synthesis of Fluorinated Natural Product Analogs: Many natural products possess valuable biological activity but suffer from poor metabolic stability. Researchers are expected to incorporate the 2-bromo-4-(trifluoromethyl)phenyl moiety into synthetic analogs of natural products to create new compounds with improved pharmacokinetic properties.

Probes for Chemical Biology: The unique spectroscopic signatures of the C-F and C-Br bonds can be exploited. Molecules incorporating this scaffold could be designed as probes to study biological systems, for example, in 19F-NMR studies of protein-ligand interactions.

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling 2-bromo-4-(trifluoromethyl)benzoyl chloride in laboratory settings?

  • Methodological Answer :

  • Use impervious gloves (e.g., nitrile or neoprene) and tightly sealed goggles to prevent skin/eye contact .
  • Work in a fume hood with a respirator if high concentrations are present .
  • Store in a locked, cool, dry area away from water/moisture to avoid hydrolysis .
  • Follow OSHA-compliant spill procedures: neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Aromatic protons (δ 7.5–8.5 ppm) and trifluoromethyl groups (δ ~120 ppm in 19F^{19}\text{F} NMR) confirm substitution patterns .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 273 (M+^+) and fragment ions (e.g., loss of COCl) validate the molecular formula .
  • Titration : React with excess ethanolamine and back-titrate with HCl to quantify active chloride content .

Q. What are standard storage conditions to prevent decomposition of this compound?

  • Methodological Answer :

  • Store under inert gas (argon/nitrogen) in amber glass vials at –20°C to minimize moisture absorption and thermal degradation .
  • Monitor for discoloration (yellowing indicates decomposition) and re-purify via distillation if necessary .

Advanced Research Questions

Q. How do electronic effects of bromo and trifluoromethyl substituents influence reactivity in nucleophilic acyl substitutions?

  • Methodological Answer :

  • The electron-withdrawing trifluoromethyl group increases electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols. Bromo substituents may sterically hinder para positions but do not significantly alter electronic effects. Kinetic studies (e.g., competition experiments with substituted benzoyl chlorides) can quantify relative reactivities .
  • Example : In amidation reactions, yields >85% are achievable with DIPEA as a base and DMAP as a catalyst at 100°C .

Q. What strategies improve synthetic yields of this compound from precursor acids?

  • Methodological Answer :

  • Use excess thionyl chloride (SOCl2_2) with catalytic DMF to convert carboxylic acids to acyl chlorides. Reflux at 70–80°C for 4–6 hours ensures complete conversion .
  • Optimization Data :
Precursor Acid PuritySOCl2_2 Equiv.Yield (%)
90%3.072
95%4.589

Q. How can discrepancies in reported physical properties (e.g., boiling point) be resolved experimentally?

  • Methodological Answer :

  • Perform differential scanning calorimetry (DSC) to measure decomposition temperatures.
  • Compare experimental boiling points (via microdistillation under reduced pressure) with computational predictions (e.g., COSMO-RS simulations) .
  • Reported Data :
  • Boiling Point: 157°C (lit. value for analog 4-fluoro-3-(trifluoromethyl)benzoyl chloride) .
  • Density: 1.495 g/cm3^3 (aligned with fluorinated benzoyl chlorides) .

Q. What analytical methods detect trace hydrolysis byproducts (e.g., carboxylic acids) in stored samples?

  • Methodological Answer :

  • FT-IR Spectroscopy : Detect O–H stretches (2500–3300 cm1^{-1}) and C=O peaks (~1700 cm1^{-1}) from hydrolyzed acids .
  • HPLC with UV Detection : Use a C18 column (acetonitrile/water mobile phase) to separate and quantify residual acid (<0.5% threshold) .

Contradictions and Data Gaps

  • Glove Material Compatibility : Penetration times for common glove materials (e.g., nitrile) are not determined; researchers should conduct ASTM F739 tests for breakthrough times .
  • Regulatory Status : While not listed under REACH Annex XIV, disposal must comply with local hazardous waste laws due to corrosivity (UN3261, Class 8) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.